Alcian Blue-tetrakis(methylpyridinium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcian Blue-tetrakis(methylpyridinium) chloride is a synthetic dye belonging to the family of phthalocyanine dyes. It is known for its ability to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. This compound is widely used in histology and microscopy for its staining properties .
Mechanism of Action
Target of Action
Alcian Blue-tetrakis(methylpyridinium) chloride is a variant of Alcian Blue, a complex dye that has been used extensively in biological and medical research . .
Mode of Action
It is similar in structure and properties to Alcian Blue 8GX, with pyridiniomethyl substituents in each ring instead of amidinothiomethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of copper phthalocyanine with formaldehyde and pyridine under controlled conditions .
Industrial Production Methods
Industrial production of Alcian Blue-tetrakis(methylpyridinium) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alcian Blue-tetrakis(methylpyridinium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can alter the dye’s color and staining properties.
Substitution: The pyridiniomethyl groups can be substituted with other functional groups, modifying the dye’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different phthalocyanine derivatives, while substitution reactions can yield a variety of modified dyes .
Scientific Research Applications
Alcian Blue-tetrakis(methylpyridinium) chloride has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses and experiments.
Biology: Employed in histology to stain acidic polysaccharides in tissues, aiding in the study of cellular structures and functions.
Medicine: Utilized in medical diagnostics to identify and analyze tissue samples.
Industry: Applied in the manufacturing of diagnostic assays and other products requiring precise staining capabilities
Comparison with Similar Compounds
Similar Compounds
Alcian Blue 8GX: Another member of the Alcian Blue family, known for its staining properties but with different substituents.
Copper Phthalocyanine: The parent compound of Alcian Blue-tetrakis(methylpyridinium) chloride, used in various dye applications.
Methylene Blue: A different class of dye with similar staining capabilities but distinct chemical structure.
Uniqueness
This compound is unique due to its enhanced stability and staining properties compared to other Alcian Blue variants. The presence of pyridiniomethyl groups provides better binding to acidic polysaccharides, making it a preferred choice for specific staining applications .
Biological Activity
Alcian Blue-tetrakis(methylpyridinium) chloride is a cationic dye with significant applications in histochemistry and molecular biology. This compound is particularly noted for its ability to interact with sulfated glycosaminoglycans (GAGs) and nucleic acids, making it a valuable tool in various biological research settings.
This compound is derived from Alcian Blue, a well-known dye used for staining acidic polysaccharides. Its molecular formula is C56H40Cl4CuN12, and it exhibits a vibrant blue color when dissolved in aqueous solutions. The presence of four methylpyridinium groups enhances its solubility and staining capabilities, allowing for effective visualization of biological tissues under a microscope.
Mechanism of Action:
- Electrostatic Interactions: The dye binds to negatively charged sulfated GAGs through electrostatic attraction, allowing researchers to visualize these components in tissue samples. This interaction is particularly strong with heparan sulfate, which is abundant in mast cells and cartilage.
- Resistance to Enzymatic Degradation: this compound is resistant to hyaluronidase, an enzyme that degrades hyaluronic acid. This property enables differentiation between heparan sulfate and hyaluronic acid in histological studies.
Biological Applications
-
Histological Staining:
- This compound is primarily used to stain tissues rich in sulfated GAGs, facilitating the study of connective tissues and mast cells. Research indicates that this compound produces stronger staining results compared to other Alcian Blue variants, enhancing the visibility of mast cells in tissue sections .
-
Interaction with Nucleic Acids:
- Studies have shown that this compound can selectively bind to G-quadruplex structures within DNA and RNA. This binding suggests potential applications in gene regulation and therapeutic interventions, particularly in cancer research where G-quadruplexes play a crucial role.
-
Photodynamic Therapy:
- The cationic nature of the dye allows it to act as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications, highlighting its dual functionality as both a staining agent and a therapeutic agent.
Comparative Analysis with Other Dyes
This compound can be compared with other cationic dyes based on their staining efficacy and specificity for GAGs:
Dye | Staining Efficacy | Specificity | Applications |
---|---|---|---|
This compound | High | Heparan sulfate, mast cells | Histology, gene regulation |
Alcian Blue (standard) | Moderate | Various GAGs | Histology |
Methylene Blue | Low | General nucleic acids | Histology, microbiology |
Case Studies
- Mast Cell Identification:
-
Gene Regulation Studies:
- Research exploring the interaction between this compound and G-quadruplexes revealed its potential as a regulatory agent in gene expression studies. The compound's ability to stabilize these structures may provide insights into novel therapeutic approaches for diseases linked to gene dysregulation.
Properties
IUPAC Name |
copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNRSWNBONHNN-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40Cl4CuN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.